molecular formula C14H11BrN2O4 B8555985 N-(4-Bromophenyl)-2-methoxy-5-nitro-benzoic acid amide

N-(4-Bromophenyl)-2-methoxy-5-nitro-benzoic acid amide

Cat. No.: B8555985
M. Wt: 351.15 g/mol
InChI Key: YQDBYDHXBJIYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromophenyl)-2-methoxy-5-nitro-benzoic acid amide is a useful research compound. Its molecular formula is C14H11BrN2O4 and its molecular weight is 351.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11BrN2O4

Molecular Weight

351.15 g/mol

IUPAC Name

N-(4-bromophenyl)-2-methoxy-5-nitrobenzamide

InChI

InChI=1S/C14H11BrN2O4/c1-21-13-7-6-11(17(19)20)8-12(13)14(18)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,18)

InChI Key

YQDBYDHXBJIYDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methoxy-5-nitro-benzoic acid (2.00 g, 10.1 mmol), HATU (3.86 g, 10.1 mmol), TEA (4.23 mL) and 100 mL THF was stirred for 30 min. Then 4-bromoaniline (1.75 g, 10.1 mmol) was added and the mixture was stirred for 3 days and concentrated. The crude material was dissolved in EtOAc and the organic phase was washed with satd. aq. NaHCO3. The precipitate was collected and again dissolved in EtOAc and washed with water and satd. NaHCO3. The organic phase was dried with Na2SO4, filtered and concentrated to furnish the subtitle compound. Yield: 930 mg (26%). MS [M+H]+=351 (Br-isotope pattern); TLC: Rf=0.94 (silica gel, DCM:EtOH 9:1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.86 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.23 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two

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